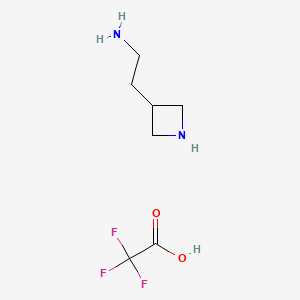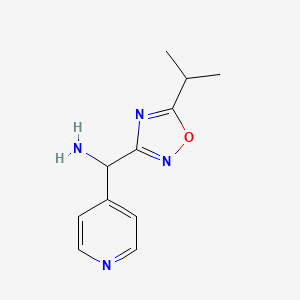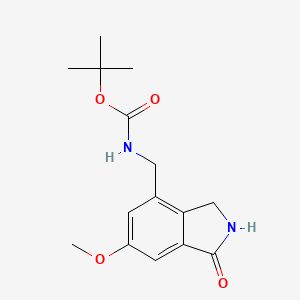
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C15H20N2O4 It is a derivative of isoindoline and is characterized by the presence of a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)carbamate typically involves the reaction of 6-methoxy-1-oxoisoindoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve the inhibition of specific enzymes and the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl ((2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxoisoindolin-5-yl)methyl)carbamate
- tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate
Uniqueness
tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)carbamate is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H20N2O4 |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
tert-butyl N-[(6-methoxy-1-oxo-2,3-dihydroisoindol-4-yl)methyl]carbamate |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(19)17-7-9-5-10(20-4)6-11-12(9)8-16-13(11)18/h5-6H,7-8H2,1-4H3,(H,16,18)(H,17,19) |
Clé InChI |
YNRBVBOVHLYPPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=C2CNC(=O)C2=CC(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)


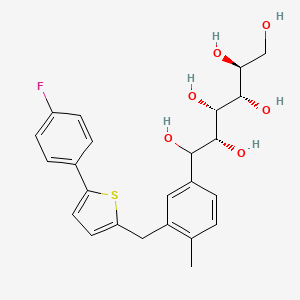
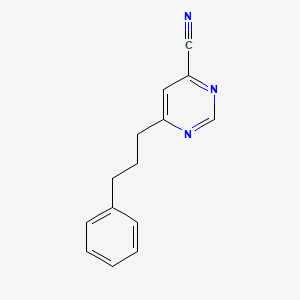
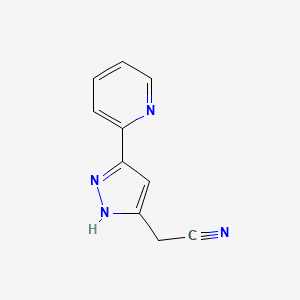
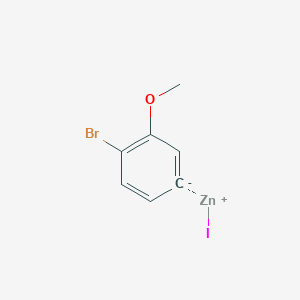
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
